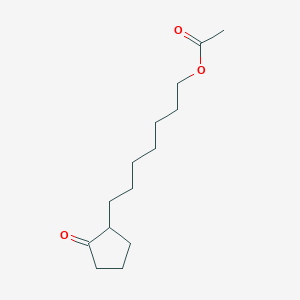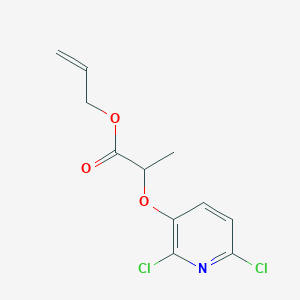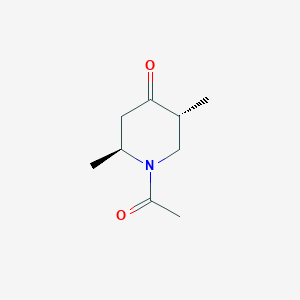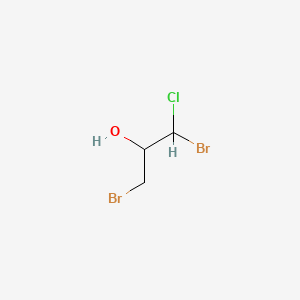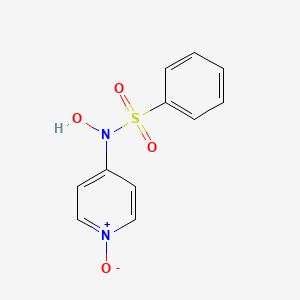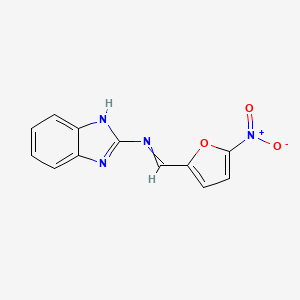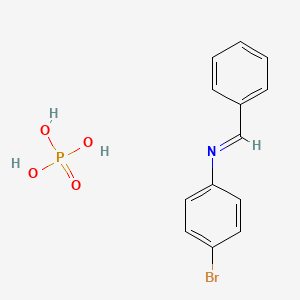![molecular formula C18H10N2O2 B14512562 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione CAS No. 62567-17-3](/img/structure/B14512562.png)
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring attached to an imino group, which is further connected to a phenalene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an ester intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Trimethylsilyl cyanide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-fibrotic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a phenalene-dione.
2-(Pyridin-2-yl)perimidine: Contains a perimidine moiety, which affects its chemical reactivity and biological activity.
Uniqueness
2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione is unique due to its phenalene-dione structure, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
62567-17-3 |
|---|---|
Formule moléculaire |
C18H10N2O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-pyridin-2-yliminophenalene-1,3-dione |
InChI |
InChI=1S/C18H10N2O2/c21-17-12-7-3-5-11-6-4-8-13(15(11)12)18(22)16(17)20-14-9-1-2-10-19-14/h1-10H |
Clé InChI |
CPZZAPZVBDZZKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N=C2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


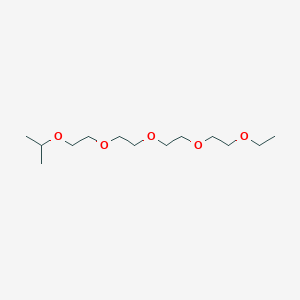
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)

